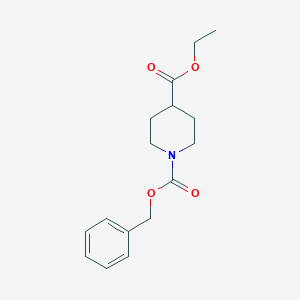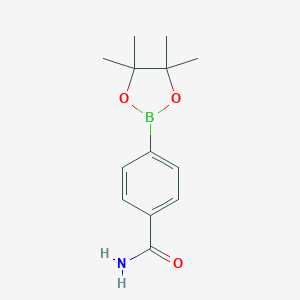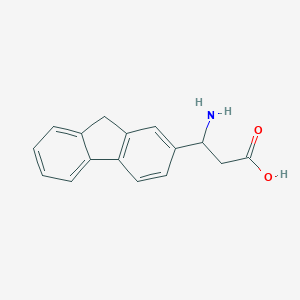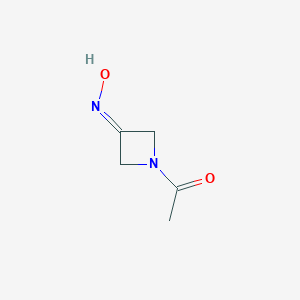
1-(3-Hydroxyiminoazetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxyiminoazetidin-1-yl)ethanone, also known as AZE, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biological activities, making it a valuable tool for studying different biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxyiminoazetidin-1-yl)ethanone involves the formation of a covalent bond between the hydroxylamine group and the active site of the enzyme. This covalent bond results in the inhibition of enzyme activity, leading to the accumulation of acetylcholine and other neurotransmitters. 1-(3-Hydroxyiminoazetidin-1-yl)ethanone has also been found to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, leading to its antioxidant and anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
1-(3-Hydroxyiminoazetidin-1-yl)ethanone has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-(3-Hydroxyiminoazetidin-1-yl)ethanone has also been found to have neuroprotective effects, reducing neuronal damage and death in animal models of stroke and traumatic brain injury. Additionally, 1-(3-Hydroxyiminoazetidin-1-yl)ethanone has been found to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Hydroxyiminoazetidin-1-yl)ethanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied, and its biological activities are well characterized. However, there are also limitations to its use. 1-(3-Hydroxyiminoazetidin-1-yl)ethanone has low solubility in water, which can limit its use in aqueous solutions. Additionally, 1-(3-Hydroxyiminoazetidin-1-yl)ethanone has been found to be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3-Hydroxyiminoazetidin-1-yl)ethanone. One area of interest is the development of 1-(3-Hydroxyiminoazetidin-1-yl)ethanone analogs with improved properties, such as increased solubility and decreased toxicity. Another area of interest is the study of the mechanism of action of 1-(3-Hydroxyiminoazetidin-1-yl)ethanone in more detail, to better understand its interactions with biological molecules. Additionally, 1-(3-Hydroxyiminoazetidin-1-yl)ethanone could be studied for its potential therapeutic applications in various diseases, such as Alzheimer's disease, stroke, and cancer.
Méthodes De Synthèse
The synthesis of 1-(3-Hydroxyiminoazetidin-1-yl)ethanone involves the reaction of 3-aminooxetane-2,2-dione with hydroxylamine hydrochloride. This reaction results in the formation of 1-(3-Hydroxyiminoazetidin-1-yl)ethanone, which can be purified using various techniques such as column chromatography and recrystallization. The purity and yield of 1-(3-Hydroxyiminoazetidin-1-yl)ethanone can be determined using analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
1-(3-Hydroxyiminoazetidin-1-yl)ethanone has been used in various scientific research studies due to its ability to interact with different biological molecules. It has been found to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. 1-(3-Hydroxyiminoazetidin-1-yl)ethanone has also been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Propriétés
Numéro CAS |
179894-09-8 |
|---|---|
Nom du produit |
1-(3-Hydroxyiminoazetidin-1-yl)ethanone |
Formule moléculaire |
C5H8N2O2 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
1-(3-hydroxyiminoazetidin-1-yl)ethanone |
InChI |
InChI=1S/C5H8N2O2/c1-4(8)7-2-5(3-7)6-9/h9H,2-3H2,1H3 |
Clé InChI |
QSKNWZOEYZTAEO-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC(=NO)C1 |
SMILES canonique |
CC(=O)N1CC(=NO)C1 |
Synonymes |
3-Azetidinone,1-acetyl-,3-oxime(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



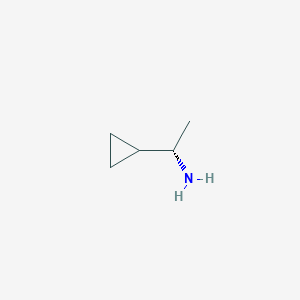
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)
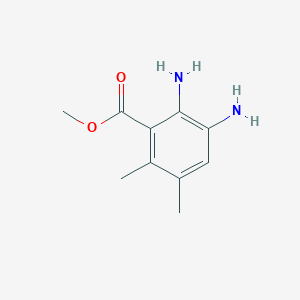
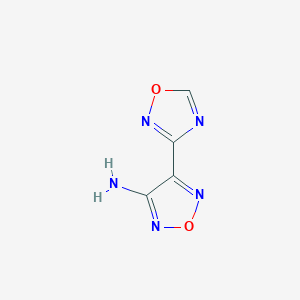
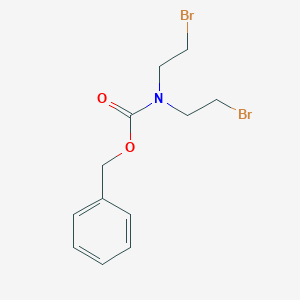
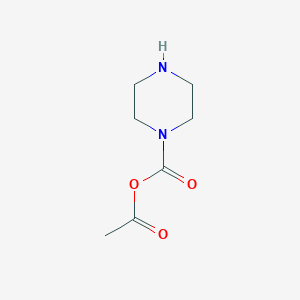
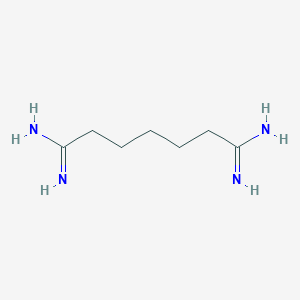
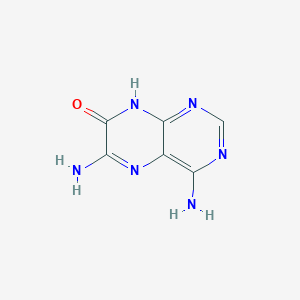
![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)
